LIPEDOSIDEB-III LIPEDOSIDEB-III
Brand Name: Vulcanchem
CAS No.: 157085-48-8
VCID: VC0176605
InChI: InChI=1S/C31H44O12/c1-6-31(5,15-7-8-17(2)3)43-30-26(38)28(42-29-25(37)24(36)23(35)18(4)39-29)27(21(16-32)40-30)41-22(34)14-11-19-9-12-20(33)13-10-19/h6,8-14,18,21,23-30,32-33,35-38H,1,7,15-16H2,2-5H3
SMILES: CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC=C(C=C3)O)CO)OC(C)(CCC=C(C)C)C=C)O)O)O)O
Molecular Formula: C31H44O12
Molecular Weight: 608.681

LIPEDOSIDEB-III

CAS No.: 157085-48-8

Main Products

VCID: VC0176605

Molecular Formula: C31H44O12

Molecular Weight: 608.681

LIPEDOSIDEB-III - 157085-48-8

CAS No. 157085-48-8
Product Name LIPEDOSIDEB-III
Molecular Formula C31H44O12
Molecular Weight 608.681
IUPAC Name [6-(3,7-dimethylocta-1,6-dien-3-yloxy)-5-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C31H44O12/c1-6-31(5,15-7-8-17(2)3)43-30-26(38)28(42-29-25(37)24(36)23(35)18(4)39-29)27(21(16-32)40-30)41-22(34)14-11-19-9-12-20(33)13-10-19/h6,8-14,18,21,23-30,32-33,35-38H,1,7,15-16H2,2-5H3
Standard InChIKey MTWYOPMNIPFQKJ-UHFFFAOYSA-N
SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC=C(C=C3)O)CO)OC(C)(CCC=C(C)C)C=C)O)O)O)O
PubChem Compound 73312623
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator